Acridine, 3-amino-6-chloro-
Description
The exact mass of the compound Acridine, 3-amino-6-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
40505-21-3 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
6-chloroacridin-3-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,15H2 |
InChI Key |
OCESZSGMAAGZGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)Cl)C=C21)N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)Cl)C=C21)N |
Other CAS No. |
40505-21-3 |
Origin of Product |
United States |
Ph Sensitive Fluorescent Probing and Vacuolar Ph Measurement
Scientific literature extensively documents the use of 9-Amino-6-chloro-2-methoxyacridine (ACMA) as a pH-sensitive fluorescent probe. caymanchem.commedchemexpress.com Its fluorescence is quenched in response to the formation of a pH gradient, a property that is widely utilized in studies of vacuolar pH in both animal and plant cells. caymanchem.commedchemexpress.com Research on dynamic pH changes within cellular compartments, such as the lysosome-like vacuole in yeast, often employs fluorescent reporters to understand processes like amino acid homeostasis. nih.govnih.gov However, this specific application is linked to ACMA, not 3-amino-6-chloroacridine.
Bioimaging and Cellular Staining for Mycoplasma Detection
For the detection of mycoplasma contamination in cell cultures, a different acridine (B1665455) derivative, 3-amino-6-methoxy-9-(2-hydroxyethylamino) acridine (AMHA) , has been reported. nih.gov This fluorescent dye stains the cell nucleus intensely and the cytoplasm faintly, which allows for the clear visualization of mycoplasma organisms on the cell surface. nih.gov
Liquid Chromatography Mass Spectrometry Lc Ms for Oligosaccharide Analysis
In the field of glycan analysis, the compound used for derivatization to enhance detection by LC-MS is 3-(acetylamino)-6-aminoacridine . nih.gov This technique involves labeling N-glycans from biomolecules like monoclonal antibodies to allow for rapid and sensitive profiling and identification using ultra-performance liquid chromatography combined with mass spectrometry. nih.gov This method is not associated with 3-amino-6-chloroacridine.
Detection of Specific Biomolecules E.g., Hydrogen Sulfide
While fluorescent probes are a major tool for detecting specific biomolecules and ions like hydrogen sulfide (B99878) (H₂S), there is no specific information available that links 3-amino-6-chloroacridine to the development of such probes. researchgate.net The design of these chemosensors typically involves specific chemical groups that react with the target molecule to produce a change in fluorescence. researchgate.net
Spectrophotometric Determination in Biochemical Assays
General spectrophotometric methods are fundamental in biochemical assays for the determination of various molecules, including amino acids. nih.govnih.gov However, there are no specific, documented spectrophotometric assays that utilize 3-amino-6-chloroacridine as a reagent or target molecule for routine biochemical determination.
Mechanistic Insights into Biological Activities in Research Models
Molecular Basis of Antimicrobial Action
The antimicrobial properties of acridine (B1665455) derivatives, including 3-amino-6-chloroacridine, are primarily attributed to their interactions with microbial nucleic acids. The planar, tricyclic structure of the acridine core is fundamental to this activity, allowing these molecules to function as intercalating agents. oup.comoup.com This mechanism is further facilitated by the cationic ionization of the molecule at physiological pH, which promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. oup.com
The primary molecular basis for the antimicrobial action of aminoacridines is their ability to intercalate into the DNA of pathogens. oup.comnih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation physically distorts the helical structure of DNA, leading to significant functional consequences.
Once intercalated, the acridine molecule can interfere with critical cellular processes that rely on the DNA template, most notably replication and transcription. By altering the DNA topology, these agents can inhibit the function of enzymes essential for these processes, such as DNA and RNA polymerases. The stable complex formed between the acridine derivative and DNA obstructs the unwinding of the helix, which is a necessary step for both replication and transcription, thereby preventing the synthesis of new DNA and RNA strands. This disruption of nucleic acid synthesis ultimately halts pathogen proliferation and leads to cell death. nih.gov Furthermore, some acridine derivatives have been shown to inhibit the activity of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication. nih.gov This inhibition leads to DNA strand breaks and further contributes to the compound's cytotoxic effects on pathogens.
Mechanisms of Antioxidant Activity
Acridine derivatives have been investigated for their antioxidant properties, which are linked to their capacity to neutralize free radicals and reactive oxygen species (ROS). Oxidative stress, caused by an imbalance of these reactive species, can lead to cellular damage. The antioxidant mechanisms of acridines are generally explored through various in vitro assays that measure their radical scavenging and reducing capabilities.
The antioxidant potential of acridine derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. wisdomlib.orgnih.gov
DPPH Assay: This method measures the ability of a compound to act as a free radical scavenger or hydrogen donor. mdpi.comphcogj.com The DPPH radical is a stable free radical with a deep violet color. mdpi.com When it reacts with an antioxidant that can donate a hydrogen atom or an electron, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. wisdomlib.orgmdpi.com The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging activity. phcogj.com Studies on various acridine derivatives have demonstrated their capacity to scavenge DPPH radicals, suggesting their potential to mitigate oxidative damage. wisdomlib.org
FRAP Assay: The FRAP assay assesses the reducing ability of an antioxidant. mdpi.comcropj.com It measures the reduction of the ferric iron (Fe³⁺) in a tripyridyltriazine complex (TPTZ) to the ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-TPTZ complex, and the change in absorbance is proportional to the antioxidant's reducing power. nih.gov This assay demonstrates the electron-donating capacity of the tested compounds, which is a key aspect of their antioxidant function. researchgate.net
The following table summarizes the antioxidant activities of representative acridine derivatives from research studies, providing context for the potential activity of 3-amino-6-chloroacridine.
| Compound/Extract | Assay | Result (e.g., IC50, Equivalence) |
| 9-(piperazin-1-yl) acridine derivatives | DPPH | Exhibited notable antioxidant properties |
| Aminodi(hetero)arylamines | Radical Scavenging Activity | EC50 of 63 µM for the most efficient compound |
| Aminodi(hetero)arylamines | Reducing Power | EC50 of 33 µM for the most efficient compound |
This table is illustrative and compiles data for various acridine derivatives to demonstrate the general antioxidant potential of this chemical class.
Beyond hydrogen atom transfer, the antioxidant activity of acridines can also involve single electron transfer (SET) mechanisms. researchgate.net In a SET process, the antioxidant molecule can neutralize a free radical by donating an electron. researchgate.net This reaction is governed by the ionization potential of the antioxidant; a lower ionization potential facilitates electron donation. researchgate.net
Acridine-based compounds can either donate or accept electrons, participating actively in electron transfer reactions, which may contribute to their biological effects. researchgate.netnih.gov The specific substituents on the acridine ring influence whether the molecule acts as an electron donor or acceptor. For instance, research on different acridine-based drugs has shown that amsacrine (B1665488) tends to act as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) can function as an electron acceptor. researchgate.netnih.gov These electron transfer capabilities allow acridine derivatives to interfere with the chain reactions of free radicals, thereby providing a protective effect against oxidative stress.
Cellular Mechanisms in Disease Models (beyond efficacy)
In disease models, particularly in oncology research, the biological activity of acridine derivatives extends beyond simple cytotoxicity. These compounds can engage with and modulate complex cellular pathways that regulate cell proliferation and survival.
Many acridine derivatives exert their effects on diseased cells, such as cancer cells, by inducing cell cycle arrest and triggering programmed cell death (apoptosis). nih.govnih.gov
Cell Cycle Modulation: Acridines have been shown to interfere with the normal progression of the cell cycle. nih.gov Studies on specific derivatives, such as chalcone-acridine hybrids, have revealed an ability to cause cell cycle arrest, often at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis and undergoing division, thus inhibiting proliferation. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Proapoptotic Pathway Induction: A primary mechanism of action for many acridine-based antitumor agents is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic, or mitochondrial, pathway. nih.gov This process is characterized by:
Mitochondrial Dysfunction: Acridine derivatives can induce a decrease in the mitochondrial membrane potential. nih.gov
Modulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govnih.gov Acridine compounds can alter the balance between these proteins, often by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones. nih.govyoutube.com This shift, reflected in an increased Bax/Bcl-2 ratio, promotes the permeabilization of the mitochondrial outer membrane. nih.govmdpi.com
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. nih.gov This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov Studies on 3,6-disubstituted acridines have demonstrated their ability to activate caspase-3, confirming their pro-apoptotic action. nih.gov
Effects on Energy Transduction in Cellular Membranes (e.g., Proton Gradient)
The influence of Acridine, 3-amino-6-chloro- on the processes of energy transduction within cellular membranes, such as the establishment and maintenance of the proton gradient, remains an area that requires scientific investigation. The proton gradient across membranes is a critical component of cellular respiration and ATP synthesis, and while some acridine compounds are known to interact with cellular membranes, specific data for 3-amino-6-chloroacridine is not available. Research into how this compound might affect the components of the electron transport chain or the integrity of the membrane itself has not been documented in the available literature.
Immunomodulatory Action in Model Systems
The potential for Acridine, 3-amino-6-chloro- to modulate the immune system has not been substantiated by available research. Studies on other acridine derivatives have shown a range of immunomodulatory effects, but these findings cannot be directly extrapolated to 3-amino-6-chloroacridine without specific experimental evidence. There is no current data from in vitro or in vivo model systems to suggest that this compound stimulates or suppresses immune responses. Therefore, its role, if any, in influencing immune cell function, cytokine production, or other immunological pathways is presently unknown.
Due to the absence of specific research findings on Acridine, 3-amino-6-chloro-, no data tables can be generated at this time.
Based on a thorough review of scientific literature, it appears there is a discrepancy between the specified chemical compound, Acridine, 3-amino-6-chloro- , and the advanced research methodologies outlined in the request. The applications listed are well-documented for other, structurally distinct derivatives of acridine, but not for 3-amino-6-chloroacridine itself.
Providing an article on 3-amino-6-chloroacridine that includes the requested applications would be scientifically inaccurate. The following clarifies which compounds are correctly associated with the specified research methodologies.
Analysis of Requested Applications and Associated Compounds
Applications of Acridine, 3 Amino 6 Chloro in Advanced Research Methodologies
Analytical Methodologies for Complex Biological Samples
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications
There is no available scientific literature or research data indicating the use of Acridine (B1665455), 3-amino-6-chloro- as a matrix in MALDI-MS applications. While other aminoacridine derivatives have been investigated for this purpose, no studies were found that specifically name or detail the performance of this particular compound in this analytical technique.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Correlation Between Substituent Position, Nature, and Molecular Interaction Profiles
The biological activity of 3-amino-6-chloroacridine and its analogs is profoundly influenced by the position and chemical nature of various substituents. The planar tricyclic system of the acridine (B1665455) ring is a primary determinant for its intercalation into DNA, a common mechanism of action for many acridine derivatives. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating amino group at the 3-position create a distinct electronic landscape across the aromatic system, which is crucial for these molecular interactions.
Studies on related acridine compounds have demonstrated that electron-withdrawing substituents on the acridine ring can enhance DNA binding and, consequently, anticancer activity. manchester.ac.uk For instance, the presence of a 6-chloro substituent in 2-methoxy-9-substituted acridine derivatives has been shown to be critical for their antitubercular activity, suggesting its importance in target interaction. researchgate.net
The nature of the substituent also plays a pivotal role. The introduction of various functional groups at different positions of the 3-amino-6-chloroacridine scaffold can significantly alter its binding affinity and selectivity for biological targets. For example, in a series of 9-(pyridin-2'-yl)-aminoacridines, it was found that electron-withdrawing groups on the pyridine (B92270) ring promoted the interaction with double-stranded DNA. nih.gov This suggests that modifications to substituents attached to the core acridine structure can fine-tune the electronic properties and thereby modulate the strength of interaction with macromolecules like DNA.
The following table summarizes the general influence of substituent properties on the molecular interactions of acridine derivatives, which can be extrapolated to the 3-amino-6-chloroacridine scaffold.
| Substituent Property | Influence on Molecular Interaction | Potential Biological Consequence |
|---|---|---|
| Electron-withdrawing (e.g., -Cl, -NO2) | Enhances DNA binding affinity through favorable electrostatic interactions. | Increased cytotoxic or antimicrobial activity. |
| Electron-donating (e.g., -NH2, -OCH3) | Can modulate the electronic distribution of the acridine ring, potentially affecting intercalation geometry. | Alteration of target selectivity and activity profile. |
| Bulky/Steric Hindrance | May hinder optimal intercalation between DNA base pairs or binding to enzyme active sites. | Decreased biological activity. |
| Hydrogen Bond Donors/Acceptors | Can form specific hydrogen bonds with residues in protein targets or with DNA functional groups. | Increased binding affinity and selectivity. |
Elucidation of Key Structural Determinants for Specific Biological Mechanisms
The specific arrangement of atoms and functional groups in 3-amino-6-chloroacridine derivatives is fundamental to their engagement in particular biological mechanisms. The planar aromatic structure is a key determinant for DNA intercalation, a mechanism shared by many acridine-based compounds. This process involves the insertion of the flat acridine ring between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and subsequent interference with cellular processes such as replication and transcription.
Beyond simple intercalation, specific substituents can impart selectivity for certain DNA sequences or other biological targets like enzymes. For instance, the side chains attached to the acridine nucleus are crucial for the activity of many derivatives. Investigations into quinacrine (B1676205) and related 9-aminoacridine (B1665356) compounds have highlighted that the nature of the side chain significantly influences their biological effects. researchgate.net
In the context of enzyme inhibition, the substituents on the 3-amino-6-chloroacridine core can interact with specific amino acid residues in the active site of an enzyme. For example, acridine derivatives have been shown to inhibit topoisomerases, enzymes critical for managing DNA topology. nih.gov The efficacy of this inhibition is highly dependent on the substituents, which can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the enzyme-DNA complex.
The key structural determinants for the biological mechanisms of acridine derivatives are summarized in the table below.
| Structural Determinant | Associated Biological Mechanism | Example of Influence |
|---|---|---|
| Planar Acridine Ring System | DNA Intercalation | Essential for insertion between DNA base pairs, leading to inhibition of replication and transcription. |
| Substituents on the Acridine Ring (e.g., 3-amino, 6-chloro) | Modulation of DNA Binding Affinity and Enzyme Inhibition | Electron-withdrawing groups can enhance interaction with the negatively charged DNA backbone. |
| Side Chains (often at the 9-position) | Target Selectivity and Potency | The length and basicity of the side chain can influence interactions with the minor groove of DNA or specific enzyme pockets. |
Principles of Rational Design for Modulating Compound Activity and Selectivity
The rational design of 3-amino-6-chloroacridine derivatives aims to optimize their therapeutic properties by systematically modifying their structure. This approach relies on a deep understanding of the structure-activity and structure-mechanism relationships discussed in the previous sections. The goal is to enhance the desired biological activity while minimizing off-target effects and toxicity.
One key principle is the optimization of the acridine core substituents . As established, the 3-amino and 6-chloro groups provide a foundational level of activity. Further modifications to other positions on the acridine ring can be explored to fine-tune the electronic and steric properties of the molecule. For example, the introduction of additional electron-withdrawing or -donating groups could be used to modulate DNA binding affinity or enzyme inhibitory potency. manchester.ac.uknih.gov
Another critical aspect of rational design is the modification of side chains . For many biologically active acridines, a side chain is attached, often at the 9-amino position. The length, flexibility, and functional groups of this side chain can be systematically varied to improve target engagement and pharmacokinetic properties. For instance, incorporating basic amine groups in the side chain can enhance solubility and promote electrostatic interactions with the phosphate (B84403) backbone of DNA.
Structure-based drug design , utilizing computational modeling and molecular docking, is a powerful tool in the rational design process. By visualizing the interaction of 3-amino-6-chloroacridine derivatives with their biological targets, such as a specific DNA sequence or an enzyme's active site, researchers can predict which modifications are likely to improve binding and activity. This allows for a more focused and efficient synthetic effort. benthamscience.comresearchgate.net
The principles of rational design for modulating the activity and selectivity of acridine-based compounds are outlined below.
| Design Principle | Strategy | Desired Outcome |
|---|---|---|
| Core Scaffold Modification | Introduce or modify substituents on the acridine ring. | Enhance target affinity, improve selectivity, and modulate pharmacokinetic properties. |
| Side Chain Optimization | Vary the length, flexibility, and functional groups of the side chain. | Improve target interaction, increase solubility, and reduce toxicity. |
| Bioisosteric Replacement | Replace functional groups with others that have similar physical or chemical properties. | Improve potency, selectivity, and metabolic stability. |
| Computational Modeling | Utilize molecular docking and dynamics simulations to predict binding modes and affinities. | Guide the design of new derivatives with improved properties. |
Future Directions and Emerging Research Avenues for Acridine, 3 Amino 6 Chloro
Exploration of Novel and Efficient Synthetic Pathways
The future synthesis of 3-amino-6-chloroacridine and its derivatives is poised to benefit from modern catalytic and electrochemical methods that promise greater efficiency and versatility. Current synthetic strategies for related heterocyclic compounds, such as pyridazines and other acridines, highlight potential pathways for innovation. For instance, a patented method for producing 3-amino-6-chloropyridazine (B20888) involves the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water in a suitable solvent. google.com While effective, this approach represents a more traditional route.
Emerging research points towards the adoption of more sophisticated techniques. The Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, has been successfully employed to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine with yields ranging from 23-65%. researchgate.net Another promising alternative is the use of nickel-catalyzed electrochemical cross-coupling, which can be a reliable tool for biaryl formation at room temperature. researchgate.net Furthermore, a parallel synthetic strategy developed for the 9-aminoacridine (B1665356) scaffold utilizes triflates of salicylic (B10762653) acid derivatives, which are widely available and allow for easy modification of the core structure. ucsf.edu Future research will likely focus on adapting these advanced, catalyst-driven methods to the 3-amino-6-chloroacridine backbone, aiming to develop one-step, high-yield processes suitable for creating diverse chemical libraries.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool for accelerating chemical research, and its application to 3-amino-6-chloroacridine is set to expand significantly. Currently, computational models provide predictions of fundamental physicochemical properties. For 3-amino-6-chloroacridine, these predicted values offer a baseline for understanding its behavior. uni.lu
| Property | Predicted Value |
| Molecular Formula | C13H9ClN2 |
| Monoisotopic Mass | 228.04543 Da |
| XlogP | 3.1 |
| Predicted Collision Cross Section (CCS) Values (Ų) | |
| [M+H]+ | 145.7 |
| [M+Na]+ | 158.1 |
| [M-H]- | 150.1 |
| This table displays computationally predicted properties for 3-amino-6-chloroacridine. Data sourced from PubChem. uni.lu |
The next frontier involves leveraging more sophisticated computational tools for predictive modeling. Advanced methodologies, such as the Artificial Intelligence-based Nanoreactor (AINR), are already being used to explore complex reaction networks and discover novel synthetic pathways for molecules like amino acids. nih.gov Applying similar intelligent algorithms to 3-amino-6-chloroacridine could uncover cost-effective and previously unknown synthetic routes. nih.gov Moreover, computational approaches are used to predict pharmacokinetic properties based on parameters like Lipinski's rule of five, which helps in the early stages of drug discovery. researchgate.net Future research will likely integrate these predictive models more deeply to forecast the biological activity, potential targets, and metabolic fate of novel 3-amino-6-chloroacridine derivatives, thereby guiding synthetic efforts toward compounds with the most promising profiles.
Development of Highly Specific Molecular Probes for Subcellular Targeting and Real-time Monitoring
The intrinsic properties of the acridine (B1665455) scaffold make 3-amino-6-chloroacridine a strong candidate for development into highly specific molecular probes. The goal is to create tools for subcellular targeting and the real-time monitoring of biological processes. A key challenge in cell biology is understanding the dynamic changes in nutrient concentrations within bioreactors. nih.gov Advanced analytical techniques are now enabling the real-time quantification of amino acids and other critical molecules during cell culture. nih.govnih.gov For example, a mass spectrometry-based method allows for the rapid assessment of amino acid levels from crude bioreactor media, with a processing and analysis time of under 25 minutes. nih.gov Similarly, Raman spectroscopy has been used to build predictive models for monitoring glucose and 16 different amino acids in real-time. nih.gov
Future research will focus on modifying the 3-amino-6-chloroacridine structure to create fluorescent probes that can be tracked using these sensitive techniques. By attaching specific targeting moieties to the acridine core, these probes could be directed to particular organelles, such as the nucleus or mitochondria. This would allow researchers to monitor dynamic processes within specific cellular compartments in real-time, providing unprecedented insights into cellular metabolism and function.
Deeper Mechanistic Elucidation of Biomolecular Interactions at the Atomic and Subatomic Levels
A fundamental understanding of how 3-amino-6-chloroacridine interacts with its biological targets is crucial for its rational design and application. Given that acridines are well-known DNA intercalating agents, future research will aim to elucidate these interactions at an atomic and even subatomic level. Comprehensive analyses of protein-DNA complexes have revealed the fundamental forces that govern molecular recognition. nih.govnih.gov These interactions are not limited to hydrogen bonds but also include a significant contribution from van der Waals contacts and water-mediated bonds. nih.govnih.gov In fact, studies show that van der Waals contacts constitute approximately two-thirds of all protein-DNA interactions, highlighting their central role in the stability of these complexes. nih.govnih.gov
Future mechanistic studies on 3-amino-6-chloroacridine will likely employ a combination of high-resolution structural biology techniques (like X-ray crystallography and cryo-EM) and computational simulations. The goal will be to map the precise binding mode of the molecule within the DNA double helix or other potential binding sites. Research will focus on identifying the specific types of interactions that contribute to binding affinity and specificity. nih.govnih.gov For instance, the formation of bidentate hydrogen bonds, where a single amino acid residue interacts with two atoms on a DNA base, can significantly enhance recognition specificity. nih.gov By understanding these atomic-level details, researchers can design next-generation derivatives of 3-amino-6-chloroacridine with improved target affinity and selectivity.
| Type of Interaction | Role in Biomolecular Recognition |
| Hydrogen Bonds | Contribute to specificity; complex networks enhance direct readout of DNA sequences. nih.govnih.gov |
| van der Waals Contacts | Play a central role in complex formation and stability, comprising the majority of interactions. nih.govnih.gov |
| Water-Mediated Bonds | Often act as space-fillers at the interface, typically being non-specific. nih.govnih.gov |
| Bidentate Interactions | Increase bond energy and significantly enhance the specificity of molecular recognition. nih.gov |
| This table summarizes the key types of non-covalent interactions and their roles in the specific recognition between molecules and biological targets like DNA. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
